Tetrakis(acetonitrile)silver(I) tetrafluoroborate

Description

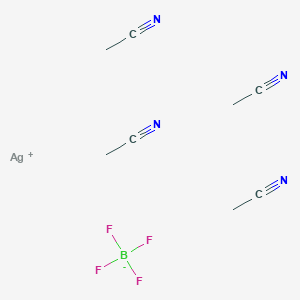

Tetrakis(acetonitrile)silver(I) tetrafluoroborate, [(CH₃CN)₄Ag]BF₄, is a cationic silver(I) complex stabilized by four acetonitrile ligands and a tetrafluoroborate counterion. Key properties include:

- Molecular weight: 360.9 g/mol .

- Appearance: White to light gray powder or solid .

- Melting point: 72–75 °C .

- Structure: Discrete [Ag(CH₃CN)₄]⁺ cations and BF₄⁻ anions, with Ag–N bond distances ranging from 2.229–2.316 Å .

- Applications: Precursor for heterometallic transition metal complexes, materials science, and synthesis of acetonitrile-containing silver species .

Properties

IUPAC Name |

silver;acetonitrile;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYAKBATRMXJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12AgBF4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578441 | |

| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93556-88-8 | |

| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method from Chinese Patent CN114805128A (2022)

This patent provides a robust and scalable preparation method with specific experimental parameters:

| Step | Description | Conditions / Quantities |

|---|---|---|

| 1 | Dissolve silver nitrate in acetonitrile | 62.6 g silver nitrate in 300 mL acetonitrile; stirred in 500 mL single-neck flask |

| 2 | Add ammonium tetrafluoroborate to the solution | Molar ratio silver nitrate: ammonium tetrafluoroborate = 1:1.2; reaction at 60 °C in water bath |

| 3 | Stir and react for 4 hours | Continuous stirring at 60 °C for 4 hours |

| 4 | Filter the reaction mixture twice through 0.2 μm membrane | Removes insoluble impurities |

| 5 | Rotary evaporation of filtrate | At 50 °C to concentrate to theoretical product weight; viscous state indicates product formation |

- Increasing acetonitrile volume to 400 mL and ammonium tetrafluoroborate molar ratio to 1:1.4 with a prolonged reaction time of 6 hours improves yield and purity.

- The reaction temperature of 60 °C is optimal for complex formation.

- The molar excess of ammonium tetrafluoroborate ensures complete conversion.

- Filtration and controlled evaporation are critical for purity.

Comparative Data Table of Preparation Parameters

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Silver nitrate (g) | 62.6 | 62.6 |

| Acetonitrile volume (mL) | 300 | 400 |

| Ammonium tetrafluoroborate molar ratio | 1:1.2 | 1:1.4 |

| Reaction temperature (°C) | 60 | 60 |

| Reaction time (hours) | 4 | 6 |

| Filtration | Double filtration through 0.2 μm membrane | Double filtration through 0.2 μm membrane |

| Post-processing | Rotary evaporation at 50 °C | Rotary evaporation at 50 °C |

| Notes | Some residual silver nitrate remains | Increased acetonitrile and salt improves reaction |

Research Findings and Analysis

- The use of silver nitrate as the silver source is preferred due to its high solubility in acetonitrile and clean reaction profile.

- Ammonium tetrafluoroborate acts as the tetrafluoroborate source, providing the non-coordinating anion necessary for complex stability.

- The reaction is carried out under mild heating (60 °C) to accelerate coordination without decomposing reactants.

- The stoichiometric excess of ammonium tetrafluoroborate ensures full conversion to the tetrafluoroborate salt.

- Filtration through a 0.2 μm membrane removes particulate impurities, which is critical for applications requiring high purity.

- Rotary evaporation concentrates the product without thermal degradation, maintaining the integrity of the complex.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Silver source | Silver nitrate |

| Solvent | Acetonitrile |

| Tetrafluoroborate source | Ammonium tetrafluoroborate |

| Reaction temperature | 60 °C |

| Reaction time | 4-6 hours |

| Purification | Filtration (0.2 μm), rotary evaporation |

| Product state | Viscous concentrated complex |

| Yield optimization | Increased acetonitrile and salt ratio, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, leading to the formation of different silver complexes

Coordination Reactions: It can form complexes with other ligands, such as phosphines and amines

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, amines, and other coordinating ligands. These reactions are typically carried out in solution, often in acetonitrile or other polar solvents .

Major Products

The major products formed from these reactions are typically new silver complexes with different ligands. For example, reacting this compound with triphenylphosphine can yield a silver-phosphine complex .

Scientific Research Applications

Tetrakis(acetonitrile)silver(I) tetrafluoroborate has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including cycloadditions and coupling reactions

Material Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and metal-organic frameworks

Biological Applications:

Industrial Applications: It is used in the production of high-purity silver films and coatings

Mechanism of Action

The mechanism by which tetrakis(acetonitrile)silver(I) tetrafluoroborate exerts its effects is primarily through its ability to coordinate with various ligands. The silver ion in the complex can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The tetrafluoroborate anion helps stabilize the complex and maintain its solubility in non-aqueous solvents .

Comparison with Similar Compounds

Tetrakis(acetonitrile)copper(I) Tetrafluoroborate

- Formula : [(CH₃CN)₄Cu]BF₄.

- Molecular weight : 344.7 g/mol .

- Structure : Similar cationic [Cu(CH₃CN)₄]⁺ framework with tetrahedral geometry. Cu–N bond distances are ~1.95 Å, shorter than Ag–N bonds due to smaller ionic radius .

- Applications: Catalyst for organic synthesis (e.g., enantioselective oxyarylation ), MOF construction , and nanomaterial synthesis .

- Stability : More robust coordination than silver analogs, enabling catalytic cycles without ligand dissociation .

Gold(I) Hypercoordinated Complexes

- Example : [H₃C–C(AuPPh₃)₄]BF₄ (Compound 1 in ).

- Molecular weight : ~1900–2000 g/mol .

- Structure : Hypercoordinated ethanium(+) core with four AuPPh₃ units. Gold(I) adopts linear P–Au–P geometry .

- Applications : Study of hypercoordinate carbon and Au–Au interactions .

- Synthesis : Requires ligand substitution with CsF, contrasting with direct acetonitrile coordination in silver/copper complexes .

Cobalt(III) Tetrafluoroborate Complexes

- Example : Co(CNCH₂Ph)₄{P(OCHMe₂)₃}₂₃ .

- Oxidation state : Co(III), vs. Ag(I) or Cu(I).

- Ligands : Benzylisocyanide and phosphite ligands, forming octahedral geometry .

- Applications : Comparative studies on ligand substitution kinetics and steric effects .

Palladium(II) Tetrafluoroborate Complexes

- Example : Pd(1)₂₂ (1 = 1,2-bis(2'-pyridylethynyl)benzene) .

- Structure : 2:1 ligand-to-metal ratio with trans-chelating bis-pyridine ligands. Pd(II) adopts square-planar geometry .

- Applications : Study of ligand-directed coordination and photophysical properties .

Comparative Data Table

| Property | [(CH₃CN)₄Ag]BF₄ | [(CH₃CN)₄Cu]BF₄ | [H₃C–C(AuPPh₃)₄]BF₄ | Co(CNCH₂Ph)₄{P(OCHMe₂)₃}₂₃ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 360.9 | 344.7 | ~1900–2000 | ~1900 |

| Oxidation State | Ag(I) | Cu(I) | Au(I) | Co(III) |

| Coordination Geometry | Tetrahedral | Tetrahedral | Linear (Au–P) | Octahedral |

| Key Bond Distances (Å) | Ag–N: 2.229–2.316 | Cu–N: ~1.95 | Au–P: ~2.28 | Co–N: ~1.95, Co–P: ~2.15 |

| Applications | Precursor for heterometallic complexes | Catalysis, MOFs | Hypercoordinate chemistry | Ligand substitution studies |

Stability and Reactivity Insights

- Silver vs. Copper : Ag–N bonds are weaker (2.229–2.316 Å vs. Cu–N ~1.95 Å), leading to acetonitrile dissociation in silver complexes under mild conditions . This limits catalytic utility but favors ligand exchange in precursor synthesis.

- Gold Complexes : High molecular weight and phosphine ligands enhance stability in hypercoordinated frameworks but limit solubility .

- Cobalt/Palladium : Higher oxidation states (Co(III), Pd(II)) enable diverse coordination modes but require stronger field ligands (e.g., isocyanides, pyridines) .

Biological Activity

Tetrakis(acetonitrile)silver(I) tetrafluoroborate, with the chemical formula , is a coordination compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant case studies that highlight its interactions and effects in biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of silver(I) tetrafluoroborate with acetonitrile. The resulting compound is characterized by its orthorhombic crystal structure, where silver is coordinated by four acetonitrile ligands. The bond lengths between silver and nitrogen in the complex are relatively weak, indicating a dynamic nature that allows for ligand exchange under certain conditions .

Table 1: Crystallographic Data of this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2 |

| a (Å) | 24.249(5) |

| b (Å) | 8.608(2) |

| c (Å) | 20.640(4) |

| Volume (ų) | 4308.3 |

| Z | 12 |

| R(F) | 0.022 |

| wR(F) | 0.055 |

Antimicrobial Properties

Research has indicated that silver complexes, including this compound, exhibit significant antimicrobial activity. Silver ions are known for their ability to disrupt bacterial cell membranes and interfere with cellular functions, leading to cell death. This property makes silver complexes valuable in medical applications, particularly in wound dressings and coatings for medical devices to prevent infections .

Case Study: Antibacterial Efficacy

In a study examining the antibacterial properties of various silver complexes, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential use as an antibacterial agent in clinical settings .

Cytotoxicity Studies

While silver complexes show promise as antimicrobial agents, it is essential to evaluate their cytotoxicity to human cells. Studies have shown that this compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells. This selectivity is attributed to the differential uptake of silver ions by cancer cells compared to healthy cells, highlighting the compound's potential as a therapeutic agent in oncology .

Applications in Material Science

Beyond biological applications, this compound serves as a precursor for synthesizing various hetero-metallic complexes that possess unique electronic and optical properties. These properties are being explored for use in sensors, catalysts, and nanotechnology .

Table 2: Potential Applications of this compound

| Application Area | Description |

|---|---|

| Antimicrobial Coatings | Used in medical devices to prevent infections |

| Catalysts | Involved in reactions requiring silver catalysis |

| Nanotechnology | Precursor for nanoparticles with unique properties |

Q & A

Q. How is Tetrakis(acetonitrile)silver(I) tetrafluoroborate synthesized, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis typically involves reacting silver tetrafluoroborate (AgBF₄) with excess acetonitrile (CH₃CN) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A stoichiometric ratio of 1:4 (AgBF₄:CH₃CN) is used, dissolved in anhydrous acetonitrile. The reaction mixture is stirred at room temperature until complete dissolution. Purification involves recrystallization from acetonitrile/diethyl ether or vacuum filtration to remove unreacted reagents. Yield and purity are confirmed via elemental analysis and NMR spectroscopy .

Example Reaction Conditions Table:

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous CH₃CN |

| Temperature | 25°C (room temperature) |

| Reaction Time | 2–4 hours |

| Purification Method | Recrystallization (CH₃CN/ether) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm acetonitrile ligand coordination (e.g., shifts in CH₃CN protons at ~2.0 ppm in CD₃CN) .

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretching) and ~1050 cm⁻¹ (B-F stretching in BF₄⁻) .

- Elemental Analysis : To verify Ag, B, and F content.

- Conductivity Measurements : Confirm ionic nature (Λₘ ~120–150 S·cm²·mol⁻¹ for 1:1 electrolytes) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent ligand dissociation or moisture absorption .

- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive reactions.

- Disposal : Neutralize with aqueous bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound act as a precursor in catalytic mechanisms involving hypercoordinated silver complexes?

Methodological Answer: The labile acetonitrile ligands allow substitution with stronger donors (e.g., phosphines, carbenes), forming catalytically active Ag(I) species. For example, in cross-coupling reactions, ligand exchange with substrates generates intermediates that facilitate oxidative addition or transmetallation steps. Mechanistic studies should combine kinetic profiling (e.g., UV-Vis monitoring) with DFT calculations to map transition states .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

Q. How can this compound be applied in electrochemical studies?

Methodological Answer: As a supporting electrolyte in non-aqueous electrochemistry (e.g., cyclic voltammetry), its low coordinating strength minimizes interference with redox-active analytes. Prepare 0.1 M solutions in CH₃CN, and validate using ferrocene/ferrocenium as an internal reference. Note: BF₄⁻ decomposition at potentials >+1.5 V vs. Ag/Ag⁺ may require alternative electrolytes (e.g., BArF⁻ salts) for high-voltage studies .

Q. How should researchers address contradictions in reported catalytic efficiencies of silver(I) complexes derived from this compound?

Methodological Answer: Discrepancies often arise from:

- Impurities : Trace water or oxygen degrades Ag complexes. Use Karl Fischer titration to confirm solvent dryness.

- Ligand Dissociation : Monitor ligand stability via ¹H NMR over time.

- Substrate Scope : Test catalytic activity across diverse substrates (e.g., aryl halides, alkenes) to identify selectivity trends .

Q. What role do solvent effects play in the reactivity of this compound?

Methodological Answer: Polar aprotic solvents (e.g., CH₃CN, DMF) stabilize the ionic complex, while weakly coordinating solvents (e.g., THF) promote ligand dissociation. Solvent choice impacts reaction rates in catalysis:

Q. How can theoretical frameworks (e.g., HSAB theory) guide experimental design with this compound?

Methodological Answer: The Hard and Soft Acid-Base (HSAB) principle predicts Ag⁺ (soft acid) prefers soft ligands (e.g., S-, P-donors). Use this to design ligand-exchange experiments:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.